molecular formula C10H22O B8572596 Bis(2-methylbutyl) ether CAS No. 28509-25-3

Bis(2-methylbutyl) ether

Cat. No. B8572596
Key on ui cas rn: 28509-25-3
M. Wt: 158.28 g/mol
InChI Key: LTGKJZSYWAITRI-UHFFFAOYSA-N
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Patent
US04596667

Procedure details

Next, into a solution obtained by dissolving hydroquinone (248 g) and potassium hydroxide (88 g) in water (30 ml) and ethanol (2 l) was added the above p-toluenesulfonic acid 2-methylbutyl ester (366 g) and the mixture was heated with stirring at 60° C. for 2 hours and then under reflux for 7 hours, followed by distilling off ethanol (1.7 l), adding water (1.9 l) and 6N hydrochloric acid for acidification to separate a brown oily substance, extracting this substance with heptane (150 ml), water-washing the resulting heptane layer, distilling it under reduced pressure to obtain a fraction of b.p. 115°~135° C.(2.5 mmHg) (176 g), dissolving this fraction in heptane (300 ml), subjecting the solution to extraction with 1N aqueous solution of KOH (1 l), washing the resulting extract liquid with heptane (100 ml), adding 6N hydrochloric acid to the alkaline aqueous layer for acidification to separate an oily substance, water-washing this substance, and distilling it under reduced pressure to obtain a fraction of b.p. 107°~111° C. (2 mmHg) (140 g), dissolving this fraction in hexane (200 ml), and keeping the solution at 0° C. for crystal deposition to obtain optically active hydroquinonemono (2-methylbutyl) ether (m.p. 41°~42° C.) (129 g).
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
366 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=CC=1)O.[OH-].[K+].[CH3:11][CH:12]([CH2:25][CH3:26])[CH2:13]OS(C1C=CC(C)=CC=1)(=O)=O.[CH2:27](O)C>O.CCCCCCC.CCCCCC>[CH3:11][CH:12]([CH2:25][CH3:26])[CH2:13][O:6][CH2:5][CH:7]([CH3:27])[CH2:8][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
248 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
88 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 L
Type
reactant
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
366 g
Type
reactant
Smiles
CC(COS(=O)(=O)C1=CC=C(C=C1)C)CC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, into a solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
by distilling off ethanol (1.7 l)
ADDITION
Type
ADDITION
Details
adding water (1.9 l) and 6N hydrochloric acid for acidification
CUSTOM
Type
CUSTOM
Details
to separate a brown oily substance
EXTRACTION
Type
EXTRACTION
Details
extracting this substance with heptane (150 ml), water-
WASH
Type
WASH
Details
washing the resulting heptane layer
DISTILLATION
Type
DISTILLATION
Details
distilling it under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a fraction of b.p. 115°~135° C.(2.5 mmHg) (176 g)
EXTRACTION
Type
EXTRACTION
Details
to extraction with 1N aqueous solution of KOH (1 l)
WASH
Type
WASH
Details
washing the resulting
EXTRACTION
Type
EXTRACTION
Details
extract liquid with heptane (100 ml)
ADDITION
Type
ADDITION
Details
adding 6N hydrochloric acid to the alkaline aqueous layer for acidification
CUSTOM
Type
CUSTOM
Details
to separate an oily substance, water-
WASH
Type
WASH
Details
washing this substance
DISTILLATION
Type
DISTILLATION
Details
distilling it under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a fraction of b.p. 107°~111° C. (2 mmHg) (140 g)
CUSTOM
Type
CUSTOM
Details
at 0° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(COCC(CC)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 129 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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